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2-(Methacryloyloxy)ethyl acetoacetate

Epoxy Resin Curing Cure Acceleration Polymer Chemistry

Formulators of low-VOC, high-solids coatings need room-temperature crosslinking without sacrificing pot life. AAEM (CAS 21282-97-3) is a methacrylate monomer bearing a pendant β-ketoester that remains intact after radical polymerization, enabling post-functionalization via enamine formation, Michael addition, or metal chelation. • Reduces epoxy-amine gel time by 38-65% at 5-10 wt% loading • Increases tensile modulus up to 49% (361→539 ksi) in epoxy systems • Enables near-100% demolding for nanoimprint lithography with 17 nm resolution

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 21282-97-3
Cat. No. B1346940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methacryloyloxy)ethyl acetoacetate
CAS21282-97-3
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOC(=O)CC(=O)C
InChIInChI=1S/C10H14O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h1,4-6H2,2-3H3
InChIKeyIBDVWXAVKPRHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methacryloyloxy)ethyl Acetoacetate (AAEM, CAS 21282-97-3): Dual‑Reactive Methacrylate Monomer for Crosslinking, Chelation, and Low‑VOC Polymer Systems


2-(Methacryloyloxy)ethyl acetoacetate (AAEM, CAS 21282‑97‑3) is a methacrylate monomer that carries both a polymerizable methacrylic group and a reactive β‑ketoester (acetoacetoxy) side chain [1]. This dual functionality enables incorporation of acetoacetoxy moieties into acrylic backbones during free‑radical polymerization, leaving the β‑ketoester free for subsequent crosslinking, metal chelation, or post‑polymerization modification . AAEM is employed in high‑solids acrylic resins, low‑VOC architectural and industrial coatings, and as a polymerizable chelating agent for metal alkoxide precursors [2].

Why AAEM Cannot Be Replaced by Simpler Methacrylates: The Critical Role of the Pendant β‑Ketoester Group


Unlike common methacrylates such as methyl methacrylate (MMA) or 2‑hydroxyethyl methacrylate (HEMA), AAEM provides a pendant β‑ketoester that remains intact after radical polymerization. This group acts as a versatile handle for post‑polymerization chemistry that is simply absent in monomers lacking the acetoacetoxy functionality. The β‑ketoester can form enamines with primary amines, undergo Michael addition with acrylates, and chelate metal ions . These reactions are the basis for room‑temperature crosslinking, enhanced adhesion, and the creation of organic‑inorganic hybrid materials. Substituting AAEM with a non‑functional methacrylate would eliminate the crosslinking and chelation capabilities that define the performance of AAEM‑containing copolymers in coatings, adhesives, and nanocomposites.

Quantitative Differentiation of 2-(Methacryloyloxy)ethyl Acetoacetate (AAEM) Against Closest Analogs and Alternatives


AAEM Accelerates Epoxy‑Amine Cure: Gel Time Reduced by Up to 65% Compared to Unaccelerated System

In a head‑to‑head comparison of epoxy formulations cured with JEFFAMINE EDR‑148 diamine, the addition of AAEM at 4.95 wt% reduced the gel time from 72.8 min (control) to 46.4 min; increasing the AAEM content to 9.9 wt% further reduced the gel time to 25.2 min [1]. With aminoethylpiperazine as the curing agent, adding 5 wt% AAEM decreased the gel time from 18.4 min to 11.4 min [1]. The time to peak exotherm was correspondingly shortened from 74 min to 48 min and then to 27.2 min (EDR‑148 system), and from 20.4 min to 12.4 min (aminoethylpiperazine system) [1].

Epoxy Resin Curing Cure Acceleration Polymer Chemistry

AAEM Enhances Mechanical Properties of Cured Epoxy: Tensile Modulus Increases by Up to 49% Over Amine‑Only Control

When epoxy resin (EEW 188) was cured with JEFFAMINE EDR‑148 in the presence of AAEM, the resulting castings exhibited significantly improved stiffness and strength compared to the control without AAEM. At 4.95 wt% AAEM, the tensile modulus rose from 361,500 psi (control) to 454,067 psi, a 26% increase. At 9.9 wt% AAEM, the tensile modulus reached 538,900 psi, a 49% gain over the control [1]. Flexural strength also improved from 12,600 psi (control) to 15,841 psi (4.95% AAEM) and 15,667 psi (9.9% AAEM), representing increases of 26% and 24%, respectively [1].

Epoxy Composites Mechanical Reinforcement Structural Adhesives

Hydrolytic Instability of AAEM: A Documented Limitation That Drives Selection of Hydrolysis‑Resistant Alternatives

While AAEM enables ambient‑temperature crosslinking in waterborne polymers, its acetoacetoxy group is susceptible to hydrolysis, particularly under elevated temperatures or in aqueous dispersions. A 2002 study demonstrated that a novel amide‑type monomer, synthesized as a replacement for AAEM, did not undergo hydrolysis over a period of one year at ambient temperature, whereas AAEM‑containing copolymers showed a decline in film performance correlating with polymer age [1].

Waterborne Coatings Hydrolytic Stability Monomer Selection

AAEM Enables Direct Nanoimprint Lithography of Al₂O₃: ~100% Demolding Yield and 17 nm Resolution

AAEM functions as a chelating monomer that stabilizes aluminum tri‑sec‑butoxide against hydrolysis while providing a polymerizable methacrylate group. In a direct nanoimprint lithography process, a precursor made by reacting AAEM with aluminum tri‑sec‑butoxide was mixed with a cross‑linker and thermally polymerized in situ. The resulting patterns achieved a near‑perfect yield (~100%) after demolding and line‑widths as small as 17 nm after heat treatment [1].

Nanoimprint Lithography Alumina Patterning Metal Chelation

UCST of AAEM‑Based Gels Can Be Tuned from 75 °C to 10 °C by Copolymerization with HEMA

Poly(AAEM) gels exhibit an upper critical solution temperature (UCST) in alcohol‑water mixtures. By copolymerizing AAEM with increasing amounts of 2‑hydroxyethyl methacrylate (HEMA), the UCST decreases linearly from approximately 75 °C for pure PAAEM gels to as low as 10 °C when HEMA content is high [1].

Thermoresponsive Gels UCST Polymers Smart Materials

Evidence‑Based Application Scenarios for 2-(Methacryloyloxy)ethyl Acetoacetate (AAEM)


Accelerated Cure of Epoxy‑Amine Systems for Industrial Adhesives and Composites

In two‑part epoxy formulations cured with polyetheramines, AAEM at 5–10 wt% reduces gel time by 38–65% [1], enabling faster processing and shorter cycle times in adhesive bonding and composite manufacturing. The accelerated cure is accompanied by significant increases in tensile modulus (up to 49%) and flexural strength (up to 26%), enhancing the structural performance of the final product [1].

High‑Modulus Epoxy Composites for Aerospace and Automotive Structures

When incorporated into epoxy‑amine systems at 5–10 wt%, AAEM elevates tensile modulus from ~361 ksi to as high as 539 ksi [1]. This stiffening effect, combined with improved flexural strength, makes AAEM‑modified epoxies attractive for lightweight, high‑stiffness components in aerospace, automotive, and sporting goods, where replacing the unmodified epoxy with an AAEM‑containing formulation directly improves mechanical performance.

Waterborne Thermoset Coatings with Ambient Crosslinking (Subject to Hydrolytic Stability Considerations)

AAEM‑containing acrylic emulsions can crosslink at room temperature via reaction of the acetoacetoxy group with diamines or polyisocyanates, providing hardness, chemical resistance, and early block resistance in architectural and industrial coatings [1]. However, the inherent hydrolytic instability of AAEM in aqueous dispersions must be managed; for applications requiring extended shelf life or elevated‑temperature storage, procurement should consider this limitation or pair AAEM with stabilizing formulation strategies [2].

Direct Nanoimprint Lithography of Alumina for Micro‑ and Nanofabrication

AAEM chelates aluminum alkoxides to form a stable, polymerizable precursor that can be thermally imprinted with high fidelity. This approach yields near‑100% demolding success and enables patterning of amorphous Al₂O₃ with line‑widths down to 17 nm [3]. The method circumvents the limitations of porous anodized aluminum oxide and opens direct‑write fabrication of alumina nanostructures for optics, sensors, and electronics.

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